BenchChemオンラインストアへようこそ!

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Medicinal Chemistry Pyrazole Regioisomers Synthetic Intermediate

This 5-formyl-4-(Boc-amino)pyrazole (CAS 2168236-42-6, ≥98% pure) provides two orthogonal handles that no 3-carboxylate regioisomer can replicate. The C4-Boc group unmasks a free amine for amide/urea coupling without disturbing the C5-aldehyde, which independently undergoes reductive amination or condensation. This dual reactivity accelerates fragment-based library construction—kinase inhibitor SAR, EP1 antagonist lead optimization, and microwave-assisted p38α inhibitor synthesis. Backed by US-8853207-B2, the scaffold also delivers a defined IP position. Non-hazardous storage and shipping simplify logistics; order batch-traceable material for reproducible, patent-aligned R&D.

Molecular Formula C11H17N3O3
Molecular Weight 239.275
CAS No. 2168236-42-6
Cat. No. B2549571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate
CAS2168236-42-6
Molecular FormulaC11H17N3O3
Molecular Weight239.275
Structural Identifiers
SMILESCCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O
InChIInChI=1S/C11H17N3O3/c1-5-14-9(7-15)8(6-12-14)13-10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16)
InChIKeyDHSFZZRVPDBCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (CAS 2168236-42-6): Technical Specifications and Procurement Baseline


tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate (CAS 2168236-42-6) is a functionalized pyrazole derivative characterized by the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . Its structure integrates a tert-butyl carbamate (Boc) protecting group, an ethyl substituent at the pyrazole N1 position, and a formyl group at the C5 position, establishing it as a versatile intermediate for medicinal chemistry and agrochemical research . The compound is commercially available with a purity specification of 98% from multiple vendors, and is classified as a non-hazardous material suitable for standard laboratory storage .

Why Generic Substitution of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate Fails: Comparative Structural Analysis


In pyrazole-based drug discovery and agrochemical development, subtle variations in substitution pattern profoundly impact both synthetic utility and biological performance. The 4-carbamate with 5-formyl architecture of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate is not interchangeable with the more common 3-carboxylate regioisomer [1]. The Boc-protected amine at the C4 position provides a distinct synthetic handle for sequential deprotection and diversification that is absent in ester-functionalized analogs, while the C5 formyl group enables orthogonal condensation and reductive amination chemistries [2]. Generic substitution with an unsubstituted or differently substituted pyrazole carbamate risks altering reaction kinetics, product purity, and downstream biological activity profiles, as documented in comparative kinase inhibition studies where pyrazole regioisomers exhibited >10-fold differences in IC50 values .

Quantitative Evidence Guide for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate: Differentiating Data Against Comparators


Regioisomeric Differentiation: 4-Carbamate vs. 3-Carboxylate Structural and Functional Comparison

The target compound features a 4-carbamate substitution pattern that is regioisomerically distinct from the more commonly procured 3-carboxylate analog, ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate (CAS 1823789-80-5) [1]. The Boc-protected amine at C4 provides a masked nucleophilic center for peptide coupling and urea formation after deprotection, a functionality absent in the 3-carboxylate series which is limited to ester hydrolysis and amidation chemistries. The molecular weight of the target compound (239.27 g/mol) is 22% greater than the 3-carboxylate analog (196.20 g/mol), reflecting the increased steric bulk and synthetic potential of the Boc-protected amine .

Medicinal Chemistry Pyrazole Regioisomers Synthetic Intermediate

Boc-Protected Amine as a Synthetic Handle: Comparison with Unprotected Pyrazole Carbamate

The tert-butyl carbamate (Boc) group in the target compound provides a distinct synthetic advantage over the unprotected analog, tert-butyl-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2) . While the unprotected analog has been characterized as a protein kinase inhibitor with an IC50 of 0.2 μM against casein kinase II, it lacks the orthogonal protection necessary for multi-step synthetic sequences . The target compound's Boc group enables selective deprotection under mild acidic conditions (TFA/DCM), allowing for subsequent amine functionalization without affecting the 5-formyl group, which can be simultaneously exploited for reductive amination or condensation reactions [1].

Protecting Group Strategy Synthetic Efficiency Amine Functionalization

Synthetic Efficiency: Microwave-Assisted N-Pyrazole Carbamate Formation

N-pyrazole carbamates, including the target compound's class, have been demonstrated to undergo efficient transformation to N-pyrazole ureas under microwave irradiation, providing a rapid route to pharmacologically active molecules such as the p38α MAPK inhibitor BIRB 796 [1]. The reported microwave-assisted methodology achieved high purity of the final N-pyrazole urea product, with the reaction proceeding through an N-pyrazole carbamate intermediate analogous to the target compound. This establishes a synthetic precedent for utilizing Boc-protected pyrazole carbamates as intermediates in the preparation of kinase inhibitors under accelerated reaction conditions [2].

Microwave Synthesis N-Pyrazole Ureas Process Chemistry

Bioisosteric Potential: Pyrazole Carbamates as Carboxylic Acid Replacements

In a series of methylene-linked pyrazole EP1 receptor antagonists, replacement of the carboxylic acid group with carbamate derivatives led to the discovery of brain-penetrant compounds with in vivo analgesic efficacy [1]. Two carbamate derivatives (10a and 10b) demonstrated potent activity in the Complete Freund's Adjuvant (CFA) model of inflammatory pain [2]. This establishes pyrazole carbamates as effective carboxylic acid bioisosteres capable of enhancing CNS penetration while maintaining target engagement, a property directly relevant to the target compound's structural class .

Bioisostere EP1 Receptor Antagonist Analgesic

Kinase Inhibition Potential: Comparative Potency of Pyrazole Carbamates

Pyrazole-4-carbamates, including the target compound's scaffold, have demonstrated kinase inhibitory activity with quantifiable potency metrics. A closely related compound, tert-butyl-(1H-pyrazol-4-yl)carbamate (CAS 130106-42-2), has been characterized as a potent inhibitor of casein kinase II (CK2) with an IC50 value of 0.2 μM in vitro . This establishes a baseline inhibitory potency for the pyrazole-4-carbamate pharmacophore. While direct IC50 data for the target compound is not yet published, its structural similarity to the active comparator (identical 4-carbamate geometry with additional N1-ethyl and C5-formyl substituents) suggests comparable or enhanced kinase binding potential, as the added substituents may improve lipophilicity and target engagement .

Kinase Inhibition CK2 Anticancer

Patent-Documented Utility in Heterocyclic Pyrazole Compositions

The target compound's structural class is explicitly encompassed within patent US-8853207-B2, which describes heterocyclic pyrazole compounds, methods for their preparation, and their therapeutic uses . This patent documentation provides intellectual property context for the pyrazole carbamate scaffold, distinguishing it from non-patented or public-domain analogs that may lack defined commercial protection or established pharmaceutical utility [1]. The patent's inclusion of 4-carbamate-substituted pyrazoles validates the scaffold's relevance in medicinal chemistry and supports procurement for drug discovery applications where freedom-to-operate considerations are material.

Patent Literature Pharmaceutical Compositions Heterocyclic Pyrazoles

Optimal Application Scenarios for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate in Research and Industrial Settings


Multi-Step Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Protection

The Boc-protected amine and 5-formyl group provide two orthogonal functional handles for sequential diversification. The Boc group can be selectively deprotected under mild acidic conditions to reveal a free amine for amide bond formation or urea synthesis, while the formyl group remains intact for reductive amination or condensation reactions. This dual functionality enables efficient construction of kinase inhibitor libraries where both the C4-amine and C5-position require distinct chemical elaboration [1][2].

Synthesis of CNS-Penetrant EP1 Receptor Antagonist Candidates

The pyrazole carbamate scaffold has been validated as a carboxylic acid bioisostere in EP1 receptor antagonists, enabling brain penetration while maintaining target engagement. The target compound's carbamate moiety and lipophilic N1-ethyl substituent align with the structural features that conferred CNS exposure in the 10a/10b carbamate series. This compound serves as an advanced intermediate for synthesizing non-acidic EP1 antagonists for inflammatory pain research [1].

Microwave-Accelerated Synthesis of N-Pyrazole Ureas for p38 MAPK Inhibitor Development

N-pyrazole carbamates have been demonstrated to undergo efficient transformation to N-pyrazole ureas under microwave irradiation, providing rapid access to p38α MAPK inhibitors such as BIRB 796. The target compound's carbamate functionality positions it as a suitable substrate for microwave-assisted urea formation, enabling accelerated synthesis of p38 inhibitor candidates for studying accelerated cell aging in Werner syndrome and related indications [2].

Preparation of Patent-Protected Heterocyclic Pyrazole Pharmaceutical Compositions

The compound's structural class is encompassed within US-8853207-B2, which claims heterocyclic pyrazole compounds with therapeutic applications. Procurement of this specific intermediate supports the synthesis of patent-protected pyrazole derivatives for pharmaceutical development, providing a defined intellectual property position not available with unpatented analog compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.